N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H16N4OS2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Devices
ZINC02889241: is a starburst π-conjugated molecule based on triphenylamine (TPA) building blocks. Its good electron-donor characteristics make it widely used in optoelectronic devices. Researchers have investigated its electronic structure using techniques like PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. The increased number of nitrogen atoms in ZINC02889241 leads to unique features in its valence binding energy region, enhancing its electron-donating properties compared to TPA .
Antimicrobial Applications
Biologically synthesized zinc oxide nanoparticles (ZnONPs) have gained attention due to their biocompatibility, low toxicity, and sustainability. ZnONPs exhibit antimicrobial properties, making them effective against bacteria, fungi, and viruses. Their ability to generate reactive oxygen species (ROS) and release zinc ions contributes to cell apoptosis and microbial inhibition .
Antioxidant Effects
ZnONPs also act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their unique optical and chemical properties make them promising candidates for antioxidant-based therapies .
Anticancer Potential
Research suggests that ZnONPs inhibit cancer cell growth and induce apoptosis. Their selective cytotoxicity toward cancer cells, along with ROS generation, makes them valuable in cancer therapy .
Wound Healing
ZnONPs play a crucial role in wound healing. They promote tissue regeneration, reduce inflammation, and enhance collagen synthesis. Their application in wound dressings accelerates the healing process .
Drug Delivery Systems
Due to their biodegradability and compatibility, ZnONPs are explored for drug delivery. They can encapsulate therapeutic agents and release them at specific sites, improving drug efficacy and minimizing side effects .
Mechanism of Action
Target of Action
Similar compounds with (thio)urea derivatives have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
Based on the properties of similar compounds, it can be inferred that zinc02889241 might interact with its targets through double hydrogen bonding . This interaction could lead to the activation of substrates and stabilization of partially developing negative charges in the transition states .
Biochemical Pathways
Similar compounds have been extensively used in promoting organic transformations . Therefore, it’s plausible that ZINC02889241 could influence various biochemical pathways through its organocatalytic properties .
Result of Action
Based on the properties of similar compounds, it can be inferred that zinc02889241 might induce changes at the molecular level by activating substrates and stabilizing partially developing negative charges in the transition states .
Action Environment
Similar compounds have shown high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . These properties suggest that ZINC02889241 might also exhibit similar characteristics, which could be influenced by environmental factors.
properties
IUPAC Name |
N-(3-methylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-13-6-5-9-15(10-13)20-17(24)12-26-19-22-21-18-23(19)16(11-25-18)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWHCEBZUQMZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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